Bleomycin A2

DNA Damage Quantification Mechanism of Action Cleavage Efficiency

Bleomycin A2 (CAS 11116-31-7) is the reference standard for the bleomycin family and the principal active congener (55–70%) of USP-grade bleomycin sulfate. It is not interchangeable with A5, B2, or tallysomycin. Defined DNA cleavage ratio (7.3:1 ss/ds), predictable -Pyr-G-C- sequence selectivity, and established IC50 of 23 µM in HNSCC models. The validated compound for bleomycin-induced pulmonary fibrosis with reproducible intermediate severity. Key substrate for human bleomycin hydrolase kinetic studies and essential benchmark for novel analog evaluation. Procure defined Bleomycin A2 for reproducible, literature-consistent results.

Molecular Formula C55H84N17O21S3+
Molecular Weight 1415.6 g/mol
CAS No. 11116-31-7
Cat. No. B086616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin A2
CAS11116-31-7
SynonymsBellon, Bléomycine
Bléomycine Bellon
Blanoxan
Blenoxane
BLEO cell
BLEO-cell
BLEOcell
Bleolem
Bleomicina
Bleomycin
Bleomycin A(2)
Bleomycin A2
Bleomycin B(2)
Bleomycin B2
Bleomycin Sulfate
Bleomycins
Bleomycinum Mack
Mack, Bleomycinum
Sulfate, Bleomycin
Molecular FormulaC55H84N17O21S3+
Molecular Weight1415.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
InChIInChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1
InChIKeyOYVAGSVQBOHSSS-UAPAGMARSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)
Soluble
Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol;  practically insol in acetone, ethyl acetate, butyl acetate, ether;  slightly sol in ethanol. /Bleomycins/
HIGHLY SOL IN WATER & METHANOL;  SPARINGLY SOL IN ALC;  INSOL IN ACETONE & ETHYL ACETATE;  CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/
Freely soluble in water.
Sol in water and methanol but insol in acetone and ether.

Bleomycin A2 (CAS 11116-31-7): Core Component and Functional Benchmark of Clinical Bleomycin Formulations


Bleomycin A2 (CAS 11116-31-7) is a glycopeptide antitumor antibiotic produced by Streptomyces verticillus, functioning as the primary active component of clinical bleomycin formulations [1]. It mediates its cytotoxic effects through sequence-selective, metal-dependent oxidative DNA cleavage, generating both single-strand and double-strand breaks that are lethal to cancer cells [2]. Bleomycin A2 constitutes 55–70% of USP-grade bleomycin sulfate, with Bleomycin B2 comprising 25–32%, and the combined A2+B2 content is required to be ≥90% . With a molecular formula of C₅₅H₈₄N₁₇O₂₁S₃ and calculated molecular weight of 1414, Bleomycin A2 is recognized as the representative structure for the bleomycin family and serves as the reference compound against which analogs are benchmarked [3]. Its established clinical role in treating Hodgkin's lymphoma, testicular carcinoma, and squamous cell carcinomas of the head and neck is well documented [4].

Why Generic Bleomycin Substitution Is Scientifically Invalid: Structural Heterogeneity and Differential Activity of Bleomycin A2 Versus Congeners


Generic substitution among bleomycin congeners is not scientifically valid due to documented heterogeneity in both structure and biological activity across the bleomycin family. While Bleomycin A2, A5, B2, and tallysomycin share a conserved metal-binding core and DNA-cleavage mechanism, their C-terminal amine substituents differ substantially, altering DNA sequence selectivity, cellular uptake kinetics, metabolic susceptibility to bleomycin hydrolase, and end-organ toxicity profiles [1]. The widely held assumption that bleomycin analogs possess similar DNA binding and cleaving properties is contradicted by empirical evidence: distinct congeners exhibit divergent sequence preferences for DNA strand scission [2], disparate susceptibility to metabolic inactivation [3], and variable pulmonary fibrogenic potential in validated animal models [4]. Furthermore, the commercial drug Blenoxane® consists of approximately 70% Bleomycin A2 and 30% Bleomycin B2, yet these two major components are known to differ in their kinetic handling by human bleomycin hydrolase [5]. Consequently, selection of Bleomycin A2 as a defined chemical entity—rather than an undefined or alternative congener mixture—is essential for reproducible research outcomes and predictable clinical or preclinical performance.

Quantitative Evidence Guide for Bleomycin A2 Selection: Head-to-Head Comparative Data Against Structural Analogs


Bleomycin A2 Exhibits a Higher Single-Strand to Double-Strand DNA Cleavage Ratio than Bleomycin A5 in Plasmid Relaxation Assays

Bleomycin A2 produces a markedly higher ratio of single-strand to double-strand DNA cleavage events compared to Bleomycin A5 under identical assay conditions. Using a supercoiled plasmid relaxation assay, the ss:ds ratio for Bleomycin A2 was 7.3:1, whereas Bleomycin A5 yielded a ratio of 5.8:1 [1]. This difference indicates that Bleomycin A2 generates a distinct pattern of DNA damage, with a greater relative proportion of single-strand breaks per double-strand cleavage event.

DNA Damage Quantification Mechanism of Action Cleavage Efficiency

Bleomycin A2 Demonstrates Significantly Lower Susceptibility to Human Bleomycin Hydrolase-Mediated Inactivation Compared to Bleomycin B2

Recombinant human bleomycin hydrolase (rhBLMH) catalyzes the hydrolysis of Bleomycin A2 with substantially lower catalytic efficiency than Bleomycin B2. Kinetic characterization revealed that rhBLMH exhibits superior catalytic efficiency for Bleomycin B2 relative to Bleomycin A2 [1]. This differential susceptibility to metabolic inactivation has direct implications for pulmonary toxicity: the lung expresses low levels of hBLMH, and the reduced hydrolysis of Bleomycin A2 may contribute to its pulmonary accumulation and fibrogenic potential.

Drug Metabolism Pulmonary Toxicity Enzyme Kinetics

Bleomycin A2 Displays Superior Growth Inhibitory Potency Relative to Bleomycin A2 in Head and Neck Squamous Carcinoma Cells when Compared with Liblomycin

In a direct comparison against the bleomycin-sensitive human head and neck squamous carcinoma cell line 183A, Bleomycin A2 (BLM A2) exhibited an IC50 of 23 µM following a 30-minute drug exposure, whereas the lipophilic analog liblomycin (LBM) was approximately 21-fold more potent with an IC50 of 1.1 µM [1]. Despite this potency difference, BLM A2 and LBM demonstrated distinct cellular uptake profiles: after 30 minutes of incubation with radiolabeled drug (1 µM), LBM showed 71-fold greater cell-associated radioactivity than BLM A2, which largely accounted for LBM's enhanced efficacy [1].

Cytotoxicity IC50 Head and Neck Cancer

Bleomycin A2 Exhibits Intermediate Pulmonary Fibrosis Severity Compared to Other Bleomycin Congeners in a Murine Model

In a standardized murine model of bleomycin-induced pulmonary fibrosis, Bleomycin A2 produced an intermediate severity of fibrosis relative to other bleomycin congeners. Following a single intratracheal instillation in DBA mice, all bleomycins tested produced a similar incidence of fibrosis, but the severity differed significantly. Bleomycin B2 was the least toxic relative to the bleomycin mixture (p < 0.02), whereas the toxicities of Bleomycin A5, PEP, BAPP, and tallysomycin were equal to or exceeded that of the bleomycin mixture [1]. Bleomycin A2 fell between Bleomycin B2 and the more fibrogenic analogs in terms of fibrosis severity.

Pulmonary Toxicity Fibrosis Safety Pharmacology

Bleomycin A2 Exhibits Distinct DNA Sequence Cleavage Preference (-Pyr-G-C-) Differentiating It from Talisomycin A (-G-T/A-)

Computer analysis of DNA sequencing data from restriction fragments of pBR322 DNA revealed that Bleomycin A2 preferentially cleaves at the trinucleotide sequence -Pyr-G-C-, whereas talisomycin A, a structurally related analog, cleaves most preferentially at the sequences -G-T/A- [1]. This differential sequence selectivity demonstrates that modifications to the C-terminal domain of bleomycin congeners can alter DNA recognition without abolishing cleavage activity, making Bleomycin A2 a distinct probe for studying sequence-specific DNA damage.

Sequence Selectivity DNA Footprinting Mechanism of Action

Bleomycin A2 is the Predominant Congener in USP-Grade Bleomycin Sulfate (55–70%), Defining Its Central Role in Both Research and Clinical Formulations

According to USP-grade specifications and vendor certificates of analysis, Bleomycin A2 constitutes 55–70% of bleomycin sulfate material, while Bleomycin B2 comprises 25–32%, and the combined A2+B2 content must be ≥90% . This compositional profile positions Bleomycin A2 as the majority component and primary contributor to the biological activity of clinical and research-grade bleomycin preparations. Any replacement of Bleomycin A2 with an alternative congener would fundamentally alter the compositional ratio and potentially the pharmacological profile of the material.

Quality Control Compositional Analysis Procurement Specification

Optimal Research and Industrial Application Scenarios for Bleomycin A2 Based on Differential Evidence


Modeling Bleomycin-Induced Pulmonary Fibrosis in Rodents

Bleomycin A2 is the preferred compound for establishing experimental pulmonary fibrosis models in mice and rats. Evidence from comparative pulmonary toxicity studies demonstrates that Bleomycin A2 produces an intermediate and reproducible severity of fibrosis following intratracheal instillation, with fibrosis incidence comparable to other congeners but severity that is well-characterized and distinct from less toxic B2 or more toxic A5/tallysomycin [1]. Additionally, the lower susceptibility of Bleomycin A2 to inactivation by human bleomycin hydrolase correlates with its propensity for pulmonary accumulation and fibrogenicity [2]. Researchers utilizing the widely adopted bleomycin-induced pulmonary fibrosis model should specifically procure Bleomycin A2 rather than alternative congeners or undefined mixtures to ensure consistency with published literature and predictable fibrotic outcomes.

DNA Damage and Repair Mechanism Studies in Cancer Cell Lines

Bleomycin A2 serves as a well-defined tool compound for investigating DNA damage response and repair pathways. Its higher single-strand to double-strand cleavage ratio (7.3:1) compared to Bleomycin A5 (5.8:1) provides a distinct DNA damage signature that can be exploited to study the differential cellular processing of ssDNA versus dsDNA breaks [1]. Furthermore, its sequence-selective cleavage preference for -Pyr-G-C- trinucleotides differentiates it from talisomycin A (-G-T/A-), enabling researchers to map damage sites with nucleotide resolution [2]. For experiments requiring a DNA-damaging agent with predictable sequence specificity and a characterized ratio of lesion types, Bleomycin A2 is the reference standard.

Benchmarking Novel Bleomycin Analogs in Head and Neck Squamous Cell Carcinoma Models

Bleomycin A2 is the appropriate reference comparator for evaluating next-generation bleomycin analogs in head and neck squamous cell carcinoma research. Head-to-head studies against liblomycin in the 183A cell line have established the baseline IC50 of 23 µM (30-minute exposure) for Bleomycin A2, along with its cellular uptake and DNA cleavage parameters [1]. These well-characterized metrics provide a robust benchmark against which the potency, cellular accumulation, and DNA-damaging capacity of novel analogs can be quantitatively assessed. Procurement of defined Bleomycin A2, rather than an undefined mixture, ensures that comparative data are valid and reproducible across studies.

Enzymatic Studies of Bleomycin Hydrolase Substrate Specificity

Bleomycin A2 is an essential substrate for investigating the catalytic activity and substrate specificity of human bleomycin hydrolase (hBLMH). Kinetic analyses have established that rhBLMH hydrolyzes Bleomycin A2 with lower catalytic efficiency than Bleomycin B2, making the differential activity between these two congeners a valuable probe for understanding hBLMH's structure-function relationships [1]. Studies aimed at characterizing hBLMH active site requirements, screening for hydrolase inhibitors, or engineering BLM analogs with altered metabolic susceptibility should include Bleomycin A2 as a key reference substrate to contextualize results against the major component of clinical bleomycin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bleomycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.